molecular formula C12H20O B12563911 Cyclohexane, (1-methoxy-2-methylene-3-butenyl)- CAS No. 143140-94-7

Cyclohexane, (1-methoxy-2-methylene-3-butenyl)-

Cat. No.: B12563911
CAS No.: 143140-94-7
M. Wt: 180.29 g/mol
InChI Key: DTLQRWRGOVMZGP-UHFFFAOYSA-N
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Description

Cyclohexane, (1-methoxy-2-methylene-3-butenyl)- is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methoxy group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, (1-methoxy-2-methylene-3-butenyl)- typically involves the reaction of cyclohexane derivatives with methoxy and methylene substituents. One common method is the alkylation of cyclohexane with methoxy and methylene reagents under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, (1-methoxy-2-methylene-3-butenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different substituents.

Scientific Research Applications

Cyclohexane, (1-methoxy-2-methylene-3-butenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexane, (1-methoxy-2-methylene-3-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylene groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include metabolic processes where the compound is converted to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1-methyl-3-(1-methylethyl)-: Similar structure but different substituents.

    Cyclohexanol, 2-methylene-3-(1-methylethenyl)-, acetate, cis-: Contains an acetate group instead of a methoxy group.

    Cyclohexane, 1-methyl-3-(1-methylethylidene)-: Similar structure with different functional groups.

Uniqueness

Cyclohexane, (1-methoxy-2-methylene-3-butenyl)- is unique due to its specific combination of methoxy and methylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

143140-94-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(1-methoxy-2-methylidenebut-3-enyl)cyclohexane

InChI

InChI=1S/C12H20O/c1-4-10(2)12(13-3)11-8-6-5-7-9-11/h4,11-12H,1-2,5-9H2,3H3

InChI Key

DTLQRWRGOVMZGP-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCCC1)C(=C)C=C

Origin of Product

United States

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